molecular formula C5HBrF3NOS B1399303 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone CAS No. 1375302-33-2

1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1399303
CAS RN: 1375302-33-2
M. Wt: 260.03 g/mol
InChI Key: BWBIFDSUORVTLQ-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are found in many important drugs, including vitamin B1 (thiamine) and sulfathiazole (a sulfa drug). Thiazole can also be a functional group. Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

Thiazoles can be synthesized by the reaction of α-haloketones and thioamides. Another method is the cyclization of β-aminovinyl ketones .


Molecular Structure Analysis

The thiazole ring, a five-membered aromatic heterocycle, consists of three carbon atoms, one nitrogen atom, and one sulfur atom. The positions of sulfur and nitrogen in the ring differentiate thiazole from its isomer, isothiazole .


Chemical Reactions Analysis

Thiazoles are aromatic. The thiazole ring can undergo electrophilic reactions. It’s also a good ligand, which can bind to a metal atom to form a coordination compound .


Physical And Chemical Properties Analysis

Thiazoles are typically colorless, aromatic liquids that are insoluble in water but soluble in organic solvents .

Scientific Research Applications

LC-MS/MS Study of the Degradation Processes

A study by Barchańska et al. (2019) employed LC-MS/MS to determine the stability of nitisinone, a compound with trifluoromethyl groups, under various conditions, highlighting the stability and degradation pathways of such compounds. This research could be relevant to understanding the stability of 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone in different environmental conditions (Barchańska et al., 2019).

Novel Brominated Flame Retardants

Zuiderveen et al. (2020) reviewed the occurrence and potential risks of novel brominated flame retardants (NBFRs) in various environments. The study highlights the environmental impact and need for research on brominated compounds' occurrence, fate, and toxicity, which could be applicable to understanding 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone's environmental interactions (Zuiderveen et al., 2020).

Environmental Concentrations and Toxicology of 2,4,6-Tribromophenol

Koch and Sures (2018) provided an overview of the environmental presence and toxicological effects of 2,4,6-tribromophenol, a brominated compound. Their research could offer insights into the toxicological profile and environmental behavior of brominated compounds like 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone (Koch & Sures, 2018).

Synthetic Routes for 1,4-Disubstituted 1,2,3-Triazoles

Kaushik et al. (2019) reviewed synthetic routes for 1,4-disubstituted 1,2,3-triazoles, highlighting the importance of N-heterocyclic compounds in medicinal chemistry. This review could be relevant for understanding the synthesis and potential applications of 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone in the development of new drugs or materials (Kaushik et al., 2019).

Health Effects of Polybrominated Dibenzo-p-dioxins (PBDDs) and Dibenzofurans (PBDFs)

Birnbaum, Staskal, and Diliberto (2003) reviewed the health effects of PBDDs and PBDFs, providing a comparison of their toxicological profiles with chlorinated analogs. This could offer a context for evaluating the health implications of brominated compounds, potentially including 1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone (Birnbaum et al., 2003).

Safety And Hazards

Like many organic compounds, thiazoles should be handled carefully as they can be harmful if ingested or absorbed through the skin .

Future Directions

Thiazole derivatives are being studied for their potential as antimicrobial, anticancer, anti-inflammatory, and antipsychotic agents .

properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NOS/c6-2-1-12-4(10-2)3(11)5(7,8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBIFDSUORVTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226124
Record name Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromothiazol-2-yl)-2,2,2-trifluoroethanone

CAS RN

1375302-33-2
Record name Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375302-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-bromo-2-thiazolyl)-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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